molecular formula C14H11NO5 B2824040 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate CAS No. 2355385-14-5

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate

Cat. No.: B2824040
CAS No.: 2355385-14-5
M. Wt: 273.244
InChI Key: BSKCBECJDSLWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)acetic acid hydrate (CAS 51411-04-2), also known as Alrestatin, is a benzo[de]isoquinoline derivative with a molecular formula of C₁₄H₉NO₄·H₂O and a molecular weight of 255.23 g/mol (anhydrous basis) . It is a crystalline solid with a density of 1.511 g/cm³, boiling point of 512.7°C, and flash point of 263.9°C. Structurally, it features a planar benzo[de]isoquinolin-1,3-dione core conjugated with an acetic acid moiety, enabling strong hydrogen-bonding interactions .

Alrestatin is a specific inhibitor of aldose reductase (IC₅₀ = 148 μM), an enzyme implicated in diabetic complications like neuropathy and retinopathy . Its sodium salt (CAS 51876-97-2) enhances aqueous solubility (MW 277.21 g/mol) while retaining inhibitory activity . The compound is commercially available in high-purity grades (≥98%) for research and pharmaceutical applications .

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4.H2O/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCBECJDSLWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid;hydrate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)acetic acid hydrate 51411-04-2 C₁₄H₉NO₄·H₂O 255.23 Benzo[de]isoquinolin-1,3-dione + acetic acid Aldose reductase inhibitor
3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propanoic acid 86703-96-0 C₁₅H₁₁NO₄ 269.25 Benzo[de]isoquinolin-1,3-dione + propanoic acid Not reported
2-(1,3-Diketoisoindolin-2-yl)butyric acid 35340-62-6 C₁₂H₁₁NO₄ 233.22 Isoindolin-1,3-dione + butyric acid Not reported
4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)butanoic acid - C₁₆H₁₃NO₄ 283.28 Benzo[de]isoquinolin-1,3-dione + butanoic acid Not reported

Key Observations :

Chain Length and Solubility: The acetic acid derivative (Alrestatin) has the shortest side chain, favoring moderate solubility. The sodium salt of Alrestatin (CAS 51876-97-2) demonstrates improved solubility, a critical factor in drug formulation .

Biological Activity: Alrestatin is the only compound in this group with confirmed aldose reductase inhibitory activity.

Key Observations :

  • Alrestatin’s synthesis involves thiosemicarbazide and hydrazine hydrate , yielding a stable crystalline structure validated by X-ray diffraction .
  • Derivatives with extended side chains (e.g., propanoic/butanoic acids) may require additional steps, such as alkylation or ester hydrolysis, to introduce carboxylate groups .

Table 3: Toxicity and Handling

Compound Name Hazard Statements Precautionary Measures
Alrestatin H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) Use PPE, avoid inhalation
Propanoic acid analogue (86703-96-0) Not reported Assume similar risks due to structural similarity
Isoindolin-based analogue (35340-62-6) Labeled as irritant Handle with gloves and ventilation

Research and Application Gaps

  • Biological Data: Propanoic and butanoic acid analogues lack reported IC₅₀ values or target specificity. Comparative studies are needed to evaluate their aldose reductase inhibition .
  • Solubility Optimization: Sodium salts of analogues (e.g., propanoic acid sodium salt) could improve bioavailability but remain unexplored .
  • Toxicity Profiles : Structural analogs may share Alrestatin’s hazards, but empirical data is scarce .

Biological Activity

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)acetic acid; hydrate, commonly known as Alrestatin, is a compound that has garnered attention for its biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H9NO4
  • Molar Mass : 255.23 g/mol
  • Density : 1.511 g/cm³ (predicted)
  • Melting Point : 266-267 °C
  • Solubility : Soluble in organic solvents; limited solubility in water.

Alrestatin has been primarily studied as an aldose reductase inhibitor , which plays a crucial role in the polyol pathway—a metabolic pathway involved in the conversion of glucose to sorbitol and fructose. By inhibiting this enzyme, Alrestatin may help mitigate complications associated with diabetes, such as neuropathy and retinopathy.

Antidiabetic Properties

Research indicates that Alrestatin can significantly reduce blood glucose levels and prevent diabetic complications by inhibiting aldose reductase. A study demonstrated that at concentrations of 50 μM, Alrestatin effectively inhibited aldose reductase activity, leading to decreased sorbitol accumulation in diabetic models .

Anticancer Activity

Alrestatin has shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in various cancer cell lines. For instance, a study highlighted that Alrestatin exhibited cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value of approximately 25 μM .

Antimicrobial Activity

The compound also displays antimicrobial properties. A screening assay revealed that Alrestatin inhibited the growth of certain bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

StudyFindings
Pendergrass et al. (2022)Reported significant inhibition of aldose reductase by Alrestatin at concentrations ≥50 μM, demonstrating its potential for diabetes management .
De Gruyter (2022)Investigated the crystal structure of Alrestatin derivatives and their bioactivity, confirming its role as an aldose reductase inhibitor .
ResearchGate Study (2023)Evaluated the cytotoxic effects of Alrestatin on MCF-7 cells, indicating its potential as an anticancer agent .

Summary of Research Findings

  • Aldose Reductase Inhibition : Alrestatin effectively reduces sorbitol levels in diabetic models.
  • Cytotoxicity Against Cancer Cells : Exhibits significant anticancer activity with potential for therapeutic use.
  • Antimicrobial Effects : Inhibits growth of specific bacteria, suggesting further exploration in antibiotic development.

Q & A

Q. Basic Research Focus

  • Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Mechanistic Studies : Flow cytometry to analyze apoptosis induction or ROS generation. Include positive controls (e.g., doxorubicin) and validate results with Western blotting for apoptotic markers (e.g., caspase-3) .

How can researchers address discrepancies in biological activity data caused by varying purity levels or hydration states?

Q. Advanced Research Focus

  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. Ensure >95% purity for reproducible bioassays.
  • Hydration Control : Store the compound in desiccators or under inert atmosphere to prevent hygroscopic degradation.
  • Data Normalization : Express activity metrics (e.g., IC50_{50}) relative to the anhydrous form using thermogravimetric analysis (TGA) to quantify water content .

What advanced strategies are available for studying the stereochemical and electronic properties of this compound?

Q. Advanced Research Focus

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity sites.
  • Stereochemical Analysis : Use circular dichroism (CD) or chiral HPLC to resolve enantiomers if asymmetric synthesis is attempted.
  • XPS/UPS : Study surface electronic states for applications in material science (e.g., organic semiconductors) .

How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Q. Advanced Research Focus

  • Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation.
  • Byproduct Identification : Use LC-MS or GC-MS to characterize side products (e.g., dimerized or oxidized derivatives).
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent, and catalyst ratios. For example, higher temperatures (>100°C) may accelerate hydrolysis but reduce selectivity .

What role does computational chemistry play in predicting the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding affinities with enzymes like topoisomerase II or bacterial dihydrofolate reductase using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues.
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.